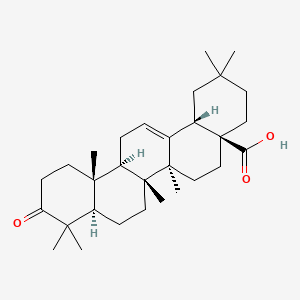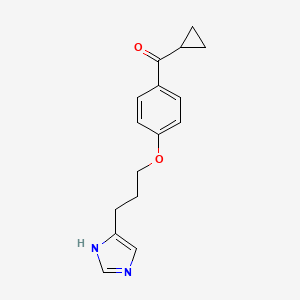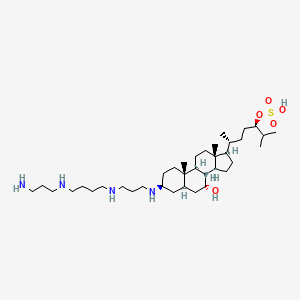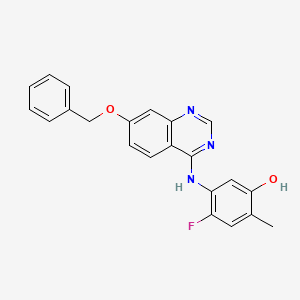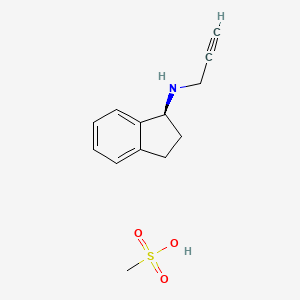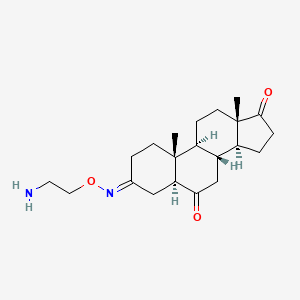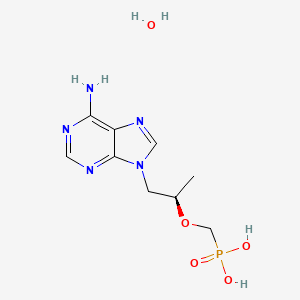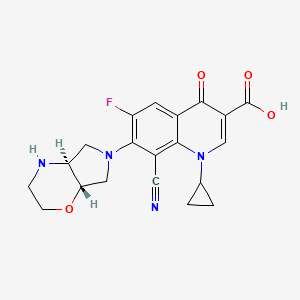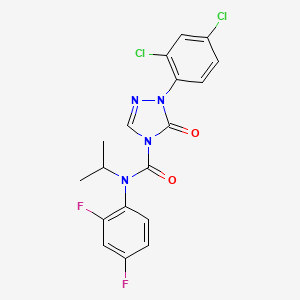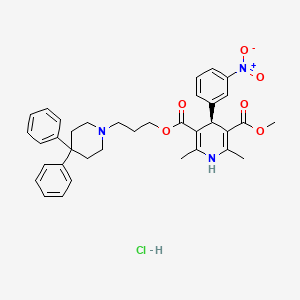
Niguldipinhydrochlorid
Übersicht
Beschreibung
(S)-(+)-Niguldipinhydrochlorid ist ein Kalziumkanalblocker mit Alpha-1-Adrenorezeptor-Antagonist-Eigenschaften. Es wird hauptsächlich zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt. Die Verbindung ist bekannt für ihre hohe Spezifität und Wirksamkeit bei der Blockierung von Kalziumkanälen, was sie zu einem wertvollen Werkzeug sowohl in klinischen als auch in Forschungsumgebungen macht .
Wissenschaftliche Forschungsanwendungen
(S)-(+)-Niguldipinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um Kalziumkanalblocker und ihre Wechselwirkungen zu untersuchen.
Biologie: Wird in Studien verwendet, die sich mit Kalzium-Signalwegen und ihrer Rolle in Zellfunktionen befassen.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herzkreislauf-Erkrankungen und anderen Erkrankungen untersucht, die mit Kalziumkanal-Dysfunktionen zusammenhängen.
Wirkmechanismus
(S)-(+)-Niguldipinhydrochlorid übt seine Wirkung aus, indem es L-Typ-Kalziumkanäle blockiert, die für den Einstrom von Kalziumionen in Zellen verantwortlich sind. Diese Blockade reduziert den intrazellulären Kalziumspiegel, was zu einer Entspannung der glatten Gefäßmuskulatur und einer Senkung des Blutdrucks führt. Die Verbindung antagonisiert auch Alpha-1-Adrenorezeptoren, was zu ihren blutdrucksenkenden Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It primarily targets the α1A adrenergic receptor and L-type calcium channels .
Mode of Action
Niguldipine binds with high affinity to its targets, the α1A adrenergic receptor and L-type calcium channels . The α1A adrenergic receptor mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The effect is mediated by G(q) and G(11) proteins .
Biochemical Pathways
It is known that the drug’s antagonistic action on α1a adrenergic receptors and l-type calcium channels can influence various physiological processes, including vascular smooth muscle contraction and neurotransmitter release .
Biochemische Analyse
Biochemical Properties
Niguldipine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. More specifically, it has been shown to irreversibly inhibit T-type calcium channel currents in certain types of central and peripheral neurons and in smooth muscle cells .
Cellular Effects
Niguldipine hydrochloride has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the smooth muscles of the male reproductive tract, playing a role in the physiological events involved in the seminal emission phase of ejaculation .
Molecular Mechanism
The mechanism of action of Niguldipine hydrochloride is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist for the α1-adrenoceptor and as a blocker for the dihydropyridine calcium channel .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-(+)-Niguldipinhydrochlorid beinhaltet typischerweise die Reaktion von 3-Nitrobenzaldehyd mit Methylacetoacetat in Gegenwart von Ammoniumacetat, um ein Dihydropyridin-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 4,4-Diphenylpiperidin umgesetzt, um Niguldipin zu ergeben. Der letzte Schritt beinhaltet die Umwandlung von Niguldipin in seine Hydrochloridsalzform .
Industrielle Produktionsverfahren
Die industrielle Produktion von (S)-(+)-Niguldipinhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Reinigungssystemen ist in industriellen Umgebungen üblich, um Konsistenz und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-(+)-Niguldipinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitro- und Carboxyl-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Amingruppe umwandeln.
Substitution: Der Dihydropyridinring kann Substitutionsreaktionen eingehen, insbesondere an den Nitro- und Estergruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Substitutionsreaktionen erfordern oft die Verwendung von starken Basen oder Säuren als Katalysatoren.
Wichtigste gebildete Produkte
Oxidation: Nitro- und Carboxyl-Derivate.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Dihydropyridin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nicardipin: Ein weiterer Kalziumkanalblocker mit ähnlichen blutdrucksenkenden Eigenschaften.
Nifedipin: Ein weit verbreiteter Kalziumkanalblocker zur Behandlung von Bluthochdruck und Angina pectoris.
Amlodipin: Bekannt für seine lange Wirkdauer und hohe Wirksamkeit bei der Behandlung von Herzkreislauf-Erkrankungen.
Einzigartigkeit
(S)-(+)-Niguldipinhydrochlorid ist einzigartig durch seine doppelte Wirkung als Kalziumkanalblocker und Alpha-1-Adrenorezeptor-Antagonist. Dieser duale Mechanismus bietet einen umfassenderen Ansatz für die Behandlung von Bluthochdruck und damit verbundenen Erkrankungen im Vergleich zu anderen Kalziumkanalblockern .
Eigenschaften
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-WAQYZQTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274007 | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113145-69-0 | |
| Record name | Niguldipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Niguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
